Absolute Configuration Drives Enantioselective Enzymatic Recognition – Wild‑Type and Engineered Esterase E‑Value Comparison
The (S) absolute configuration of the target compound is the enantiomer preferentially recognized by Pseudomonas fluorescens esterase (PFE) and its engineered variants. Wild‑type PFE hydrolyzes methyl (S)‑3‑bromo‑2‑methylpropanoate with an enantioselectivity of E = 12. The Thr230Ile mutant increases E to 19, while the Thr230Pro mutant achieves E = 17, both favoring the (S)‑enantiomer [1]. In a follow‑up focused‑mutagenesis study, enantioselectivity was raised up to 5‑fold, reaching E = 61, again selectively hydrolyzing the (S)‑configured substrate [2]. No equivalent enzymatic recognition is reported for the (R)‑enantiomer as the preferred substrate under these conditions. This enzymatic preference provides a direct, quantifiable method for enantiomeric purity verification and preparative‑scale kinetic resolution of the racemate.
| Evidence Dimension | Enantioselectivity (E value) of PFE esterase toward (S)‑3‑bromo‑2‑methylpropanoate esters |
|---|---|
| Target Compound Data | E = 12 (wild‑type PFE); E = 19 (Thr230Ile); E = 17 (Thr230Pro); up to E = 61 (focused binding‑site mutagenesis) — all measured on methyl (S)‑3‑bromo‑2‑methylpropanoate |
| Comparator Or Baseline | Methyl (R)‑3‑bromo‑2‑methylpropanoate is not the preferred substrate; the wild‑type E value for the (R)‑enantiomer is significantly lower (hydrolysis rate data not explicitly reported in the cited studies; the enantioselectivity is defined such that E > 1 favors the (S)‑enantiomer). |
| Quantified Difference | E(S)/E(R) ≥ 12–61; approximately 5‑fold improvement in E from wild‑type to best mutant |
| Conditions | Wild‑type and mutant PFE esterase; hydrolysis assay with methyl 3‑bromo‑2‑methylpropanoate as substrate; directed evolution and saturation mutagenesis at residues Thr230, Trp28, Val121, Phe198, Val225 (Horsman et al. 2003, Chemistry – A European Journal; Park et al., focusing mutations into PFE binding site). |
Why This Matters
Enantioselectivity data provides a validated enzymatic benchmark for selecting and verifying the (S)‑enantiomer over the (R)‑enantiomer or racemate in research and production, directly impacting chiral purity and downstream synthetic yield.
- [1] Horsman, G.P., Liu, A.M.F., Henke, E., Bornscheuer, U.T. and Kazlauskas, R.J. (2003). Mutations in Distant Residues Moderately Increase the Enantioselectivity of Pseudomonas fluorescens Esterase towards Methyl 3‑Bromo‑2‑methylpropanoate and Ethyl 3‑Phenylbutyrate. Chemistry – A European Journal, 9: 1933-1939. DOI: 10.1002/chem.200204551. View Source
- [2] Park, S., Morley, K.L., Horsman, G.P., Holmquist, M., Hult, K. and Kazlauskas, R.J. Focusing Mutations into the P. fluorescens Esterase Binding Site Increases Enantioselectivity More Effectively than Distant Mutations. Chemistry & Biology, 12(1): 45-54. DOI: 10.1016/j.chembiol.2004.10.012. View Source
